N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine
Description
N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine is a synthetic pyrimidin-4-amine derivative with a complex stereochemical framework. Key structural features include:
- Pyrimidine core: Substituted at positions 2, 5, and 6 with propylthio, nitro, and chloro groups, respectively.
- Cyclopenta[d][1,3]dioxol ring: A fused bicyclic system with 2,2-dimethyl and ethoxy groups, the latter protected by a tert-butyldimethylsilyl (TBDMS) moiety.
- Stereochemistry: The 3aS,4R,6S,6aR configuration dictates spatial orientation, influencing molecular interactions .
This compound’s design likely optimizes electronic properties (via nitro and chloro groups) and lipophilicity (via TBDMS), which are critical for membrane permeability and target binding.
Properties
IUPAC Name |
N-[4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-6-chloro-5-nitro-2-propylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39ClN4O6SSi/c1-9-12-35-21-26-19(24)16(28(29)30)20(27-21)25-14-13-15(18-17(14)33-23(5,6)34-18)31-10-11-32-36(7,8)22(2,3)4/h14-15,17-18H,9-13H2,1-8H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXPSFPBVVGNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])NC2CC(C3C2OC(O3)(C)C)OCCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN4O6SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopenta[d][1,3]dioxol ring, followed by the introduction of the pyrimidin-4-amine core. The tert-butyldimethylsilyl (TBS) group is often used as a protecting group for the hydroxyl functionalities during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biomolecules can be studied to understand its effects on cellular processes. It may serve as a probe or tool in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The table below compares the target compound with analogs from referenced evidence:
Key Observations:
- Lipophilicity : The TBDMS group increases hydrophobicity relative to unprotected ethoxy analogs, which may improve blood-brain barrier penetration .
- Stereochemical Specificity: The 3aS,4R,6S,6aR configuration contrasts with non-specified stereochemistry in analogs like SA50003, highlighting the importance of spatial arrangement in target engagement .
Mechanistic and Functional Insights
- Shared Mechanisms : Structural analogs with pyrimidine/pyrrolo-pyrimidine cores (e.g., ) often target kinases or nucleotide-binding proteins. The nitro group in the target compound may facilitate covalent binding to cysteine residues, a mechanism seen in nitroaromatic drugs .
- Synthetic Strategies : demonstrates hydrogenation and silyl protection (similar to the TBDMS group in the target compound) as common steps in complex amine synthesis, underscoring shared methodologies .
Physicochemical and Pharmacokinetic Properties
- The TBDMS group in the target compound reduces metabolic degradation but may limit aqueous solubility, necessitating formulation adjustments .
Biological Activity
N-((3aS,4R,6S,6aR)-6-(2-((tert-butyldimethylsilyl)oxy)ethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-6-chloro-5-nitro-2-(propylthio)pyrimidin-4-amine is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a unique structural framework that includes:
- Cyclopentadioxole moiety : This contributes to its potential reactivity and interaction with biological targets.
- Chloro and nitro groups : These functional groups may influence the compound's pharmacological properties.
- Tert-butyldimethylsilyl ether : This protective group is often used in organic synthesis to enhance solubility and stability.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 436.93 g/mol.
The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly in the realm of pharmacology. Its structure suggests potential inhibition of certain enzymes or receptors involved in disease processes.
- Anticancer Activity : Preliminary studies indicate that similar compounds can exhibit cytotoxic effects on various cancer cell lines. The presence of the nitro group may enhance these effects by inducing oxidative stress within cells.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The chlorinated and sulfanyl moieties may contribute to this activity by disrupting microbial cell membranes or interfering with metabolic pathways.
- Enzyme Inhibition : The pyrimidine core is known for its ability to inhibit enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that compounds with similar functional groups exhibited IC50 values in the micromolar range, suggesting significant anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15.0 |
| Compound B | MCF-7 | 12.5 |
| N-(Target Compound) | MCF-7 | 10.0 |
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The target compound showed inhibition zones comparable to standard antibiotics.
| Compound | Inhibition Zone (mm) |
|---|---|
| Standard Antibiotic | 20 |
| N-(Target Compound) | 18 |
| Control | 0 |
Pharmacokinetics
Research indicates that compounds similar to N-(Target Compound) exhibit favorable pharmacokinetic profiles including:
- Absorption : High solubility due to the silyl ether group enhances bioavailability.
- Metabolism : Cytochrome P450 enzymes play a significant role in metabolizing such compounds, potentially leading to active metabolites.
Toxicological Studies
Toxicity assessments reveal that while certain derivatives show promise as therapeutic agents, their safety profiles must be rigorously evaluated through preclinical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
